Ethyl 6-oxoundecanoate

Description

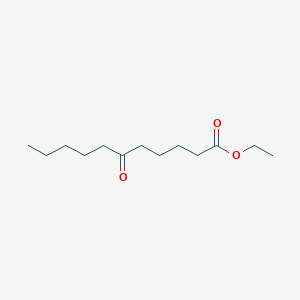

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-5-6-9-12(14)10-7-8-11-13(15)16-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGPRWAPTGIWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645669 | |

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72665-99-7 | |

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 6 Oxoundecanoate

Classical and Contemporary Synthetic Routes

The construction of Ethyl 6-oxoundecanoate necessitates the strategic formation of both an ester and a ketone functional group within an eleven-carbon backbone. Classical and modern synthetic organic chemistry offer a panoply of reactions to achieve this transformation.

Esterification Reactions for Carboxylate Moiety Introduction

The ethyl ester moiety of the target molecule is typically introduced via the esterification of the corresponding carboxylic acid, 6-oxoundecanoic acid. The Fischer-Speier esterification is a well-established and direct method for this purpose. This reaction involves the treatment of the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is often used in large excess, or water is removed as it is formed.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | 6-oxoundecanoic acid, Ethanol (often as solvent) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) |

| Temperature | Reflux |

| Reaction Time | 1-10 hours |

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the ethanol molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.

Carbonyl Group Introduction and Regioselective Functionalization

The introduction of the ketone at the C-6 position of the undecanoate chain is a key challenge that requires regioselective functionalization. Two primary strategies are commonly employed for the synthesis of ketones: the acylation of organometallic reagents and the oxidation of secondary alcohols.

One plausible route involves the use of an organometallic reagent derived from a five-carbon alkyl chain which then reacts with a six-carbon electrophile already containing the ethyl ester. A particularly effective method for preparing ketones from acid chlorides involves the use of organocadmium reagents. For instance, the reaction of pentylmagnesium bromide with cadmium chloride would yield dipentylcadmium. This organocadmium reagent can then react with a suitable acid chloride, such as ethyl 6-chloro-6-oxohexanoate, to furnish this compound. The lower reactivity of organocadmium compounds compared to Grignard reagents prevents the undesired secondary reaction with the newly formed ketone. kccollege.ac.inyoutube.com A patent describes the synthesis of ethyl 6-chloro-6-oxohexanoate from monoethyl adipate (B1204190) and bis(trichloromethyl) carbonate, providing a viable precursor for this approach. google.com

Table 2: Reagents for Ketone Synthesis via Acylation

| Reagent Type | Example Reagent | Substrate |

| Organocadmium | Dipentylcadmium | Ethyl 6-chloro-6-oxohexanoate |

| Organozinc | Pentylzinc iodide | Ethyl 6-chloro-6-oxohexanoate |

Alternatively, the oxidation of a corresponding secondary alcohol, ethyl 6-hydroxyundecanoate, offers a direct route to the ketone. A variety of selective oxidizing agents can be employed for this transformation. Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Other modern methods include the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields. rsc.org

Multistep Reaction Sequences for Target Compound Assembly

The synthesis of this compound is inherently a multistep process. A logical synthetic sequence can be designed by combining the reactions described above.

One potential multistep synthesis begins with adipic acid. Monoesterification of adipic acid yields monoethyl adipate. google.com This can then be converted to the acid chloride, ethyl 6-chloro-6-oxohexanoate, using a reagent like thionyl chloride or bis(trichloromethyl) carbonate as described in a patent. google.com The subsequent coupling of this acid chloride with a pentyl organometallic reagent, such as dipentylcadmium prepared from pentylmagnesium bromide, would yield the final product, this compound.

Another viable pathway could commence from ε-caprolactone. Acid-catalyzed ring-opening of ε-caprolactone with ethanol would produce ethyl 6-hydroxyhexanoate. ed.govresearchgate.net This intermediate could then be subjected to a chain extension reaction, for example, by converting the hydroxyl group to a leaving group, followed by nucleophilic substitution with a suitable five-carbon nucleophile. The resulting ethyl 6-hydroxyundecanoate would then be oxidized to this compound using a selective oxidizing agent like PCC.

Sustainable and Green Chemical Synthesis Approaches

In line with the growing importance of environmentally benign chemical processes, the synthesis of this compound can be designed to incorporate principles of green chemistry.

Principles of Atom Economy and Waste Minimization in this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. kccollege.ac.inyoutube.com Classical synthetic routes often suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product and generate significant waste.

For example, in the synthesis of this compound via the organocadmium route, the formation of cadmium salts as byproducts significantly lowers the atom economy. Similarly, the use of stoichiometric oxidizing agents like PCC generates chromium-containing waste, which is hazardous and requires careful disposal.

Table 3: Theoretical Atom Economy Calculation for a Proposed Route Assuming a hypothetical direct reaction for illustrative purposes.

| Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | % Atom Economy |

| 6-Oxoundecanoic acid + Ethanol | 200.28 + 46.07 | This compound | 228.34 | (228.34 / (200.28 + 46.07)) * 100 ≈ 92.7% |

| Ethyl 6-chloro-6-oxohexanoate + Dipentylcadmium | 192.64 + 254.74 | This compound + Cadmium chloride | 228.34 + 183.32 | (228.34 / (192.64 + 254.74)) * 100 ≈ 51.0% |

The table above illustrates that a direct esterification reaction has a high theoretical atom economy, whereas a route involving an organometallic reagent has a significantly lower atom economy due to the formation of inorganic byproducts.

Heterogeneous and Homogeneous Catalysis for Efficient Conversion

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption. Both homogeneous and heterogeneous catalysts can be employed to enhance the sustainability of this compound synthesis.

In the esterification step, traditional mineral acid catalysts can be replaced by solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) or zeolites. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, simplifying the purification process and reducing acidic waste streams. nih.gov

For the oxidation of ethyl 6-hydroxyundecanoate to the target ketone, catalytic methods are far superior to stoichiometric oxidations from a green chemistry perspective. The use of a catalytic amount of a transition metal, such as palladium or ruthenium, in combination with a green oxidant like molecular oxygen (from air) or hydrogen peroxide, can efficiently effect the desired transformation. acs.org These catalytic systems often operate under milder conditions and produce water as the primary byproduct, significantly improving the environmental profile of the synthesis.

Development of Safer Solvents and Reaction Media

The synthesis of this compound, which can be prepared through the oxidation of the corresponding secondary alcohol, ethyl 6-hydroxyundecanoate, has traditionally relied on conventional and often hazardous organic solvents. The principles of green chemistry, however, are driving the exploration of safer alternatives to minimize environmental impact and enhance process safety.

Recent research has highlighted several promising green solvent and catalyst systems for the oxidation of secondary alcohols to ketones, which are directly applicable to the synthesis of this compound. One such approach involves the use of a heterogeneous nanocrystalline titanium (IV) oxide (TiO2) catalyst in polyethylene (B3416737) glycol (PEG) as a green solvent. tandfonline.comtandfonline.com This system utilizes hydrogen peroxide as a clean oxidant, with water being the only byproduct. tandfonline.comtandfonline.com The nanocrystalline TiO2 catalyst can be recovered and reused multiple times without a significant loss in activity, making the process both economical and environmentally friendly. tandfonline.comtandfonline.com

Another innovative approach employs cobalt composite nanoparticles immobilized on a polysulfone fibrous network (CCPSF NPs) as a catalyst under solvent-free, microwave-assisted conditions. nih.gov This method offers high efficiency in the oxidation of secondary alcohols to ketones and avoids the use of any solvent, further enhancing its green credentials. nih.gov The catalyst demonstrates high activity and can be used in minimal quantities. nih.gov

The choice of solvent can also significantly influence the selectivity and efficiency of oxidation reactions. While traditional solvents like dichloromethane (B109758) and nitrobenzene (B124822) have been used, greener alternatives are being sought. organic-chemistry.org For instance, ionic liquids have been investigated as both catalysts and solvents in acylation reactions, which can be a related pathway for synthesizing keto esters. organic-chemistry.org Furthermore, solvent-free reaction conditions, where one of the reactants acts as the solvent, represent an ideal green chemistry scenario, minimizing waste and simplifying product purification.

The following table summarizes some green oxidation protocols applicable to the synthesis of ketones from secondary alcohols, a key step in producing this compound.

| Catalyst System | Oxidant | Solvent/Conditions | Key Advantages |

| Nanocrystalline TiO₂ | Hydrogen Peroxide | Polyethylene Glycol (PEG) | Reusable catalyst, green solvent, clean byproduct (water). tandfonline.comtandfonline.com |

| Cobalt Composite on Polysulfone Fibers (CCPSF NPs) | - | Solvent-free, Microwave-assisted | High efficiency, no solvent required. nih.gov |

| CeBr₃ | Hydrogen Peroxide | Water | High selectivity for secondary alcohols. organic-chemistry.org |

| V₂O₅ | Oxygen | Toluene | Chemoselective conversion of secondary alcohols. organic-chemistry.org |

Enzymatic and Biocatalytic Pathways for Analogues and Precursors

The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing analogues and precursors of this compound. Lipases, in particular, have shown great potential in the synthesis of various esters, including long-chain fatty acid esters. nih.govmdpi.comnih.gov

Lipase-catalyzed transesterification is a promising route for the synthesis of esters under mild conditions. nih.govmdpi.com This method can be employed in the production of structured lipids and flavor esters. nih.govdss.go.th For instance, immobilized lipases, such as Novozym 435, have been successfully used for the synthesis of fatty acid ethyl esters from various feedstocks, including camellia oil soapstocks and monkfish liver oil. researchgate.netmdpi.com These enzymatic reactions can often be carried out in solvent-free systems, further enhancing their green profile. researchgate.net

While direct enzymatic synthesis of this compound is not yet widely reported, the enzymatic oxidation of precursor alcohols presents a viable biocatalytic approach. Alcohol dehydrogenases (ADHs) are a class of enzymes capable of oxidizing secondary alcohols to ketones with high selectivity. frontiersin.orgnih.gov The challenge often lies in the regeneration of the required cofactor (e.g., NAD⁺/NADP⁺). frontiersin.org Strategies to overcome this include using a sacrificial co-substrate, such as acetone (B3395972) in a biocatalytic Oppenauer-type oxidation. frontiersin.org

Furthermore, the biotransformation of fatty acids can be a pathway to generate precursors for this compound. For example, specific cytochrome P450 monooxygenases can hydroxylate fatty acids at specific positions. researchgate.net The resulting hydroxy fatty acid can then be esterified and subsequently oxidized to the corresponding keto ester. Research has demonstrated the biotransformation of undecanoic acid to 10-hydroxyundecanoic acid. researchgate.net Similarly, the biotransformation of ricinoleic acid has been used to produce 11-hydroxyundecanoic acid, a precursor for other valuable chemicals. rsc.org

The table below highlights some enzymatic approaches relevant to the synthesis of keto ester analogues and precursors.

| Enzyme/Biocatalyst | Reaction Type | Substrate/Precursor | Potential Application for this compound |

| Lipase (e.g., Novozym 435) | Transesterification/Esterification | Fatty acids, Triglycerides | Synthesis of the ester bond in this compound or its precursors. researchgate.netmdpi.com |

| Alcohol Dehydrogenase (ADH) | Oxidation | Secondary Alcohols | Oxidation of ethyl 6-hydroxyundecanoate to this compound. frontiersin.orgnih.gov |

| Cytochrome P450 Monooxygenase | Hydroxylation | Fatty Acids (e.g., Undecanoic Acid) | Production of hydroxy fatty acid precursors. researchgate.net |

| Carboxylic Acid Reductases (CARs) and Transaminases (TAs) | Reduction/Amination | Dicarboxylic Acids | Synthesis of amino acid precursors for analogues. nih.gov |

Preparation of Key Synthetic Intermediates and Precursors

The efficient synthesis of this compound relies on the availability of key intermediates and precursors. A primary precursor is ethyl 6-hydroxyundecanoate , which can be oxidized to the target keto ester. The synthesis of this hydroxy ester can be approached through several routes.

One potential pathway involves the hydroformylation of a suitable unsaturated ester. wikipedia.org Hydroformylation, or the oxo process, adds a formyl group and a hydrogen atom across a double bond. wikipedia.org Subsequent reduction of the aldehyde group would yield the desired primary alcohol. For the synthesis of ethyl 6-hydroxyundecanoate, a precursor like ethyl undec-5-enoate could theoretically be hydroformylated, though regioselectivity would be a critical factor to control.

Another important precursor is undecanoic acid . This fatty acid can be sourced from natural fats and oils. wikipedia.org It can serve as a starting point for various derivatizations. For instance, it can be esterified to ethyl undecanoate, which could then be functionalized. Biotransformation of undecanoic acid using specific microorganisms or enzymes can introduce a hydroxyl group at a specific position, as seen in the formation of 10-hydroxyundecanoic acid, to create a precursor for the keto ester. researchgate.net

The synthesis of α-keto esters, a related class of compounds, can provide insights into the preparation of β- and other positional keto esters. Methods for α-keto ester synthesis include the oxidation of α-hydroxy esters or the direct acylation of arenes with reagents like ethyl chlorooxoacetate. organic-chemistry.orgacs.org While not directly applicable to the 6-oxo position, these methods highlight general strategies for introducing the keto-ester functionality.

The following table lists key precursors for this compound and potential synthetic routes.

| Precursor | Potential Synthetic Route | Relevance to this compound |

| Ethyl 6-hydroxyundecanoate | Reduction of a corresponding keto ester or aldehyde; Hydroformylation of an unsaturated ester followed by reduction. | Direct precursor for oxidation to the target molecule. |

| Undecanoic Acid | Sourced from natural fats and oils. | Starting material for esterification and subsequent functionalization. wikipedia.org |

| Ethyl undec-5-enoate | Esterification of undec-5-enoic acid. | Potential precursor for hydroformylation to introduce a functional group at the 6-position. |

| Ricinoleic Acid | Natural source. | Can be chemically and enzymatically converted to 11-hydroxyundecanoic acid, a related long-chain hydroxy acid. rsc.org |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 6 Oxoundecanoate

Stereochemical Aspects of Synthesis and Reactions

The introduction of new chiral centers or the influence of existing stereocenters on the outcome of a reaction are important considerations in the chemistry of ethyl 6-oxoundecanoate.

Reactions at the ketone carbonyl group can lead to the formation of a new stereocenter at C-6. For example, the reduction of the ketone to a secondary alcohol will generate a chiral center. If there are no other chiral elements present in the reaction, a racemic mixture of the two enantiomers of the alcohol will be formed. However, the use of chiral reducing agents can induce enantioselectivity, leading to an excess of one enantiomer.

In reactions involving the enolate, such as an aldol (B89426) reaction, new stereocenters can also be formed. The relative stereochemistry of these new centers (diastereoselectivity) can often be controlled by the geometry of the enolate (E or Z) and the reaction conditions.

Kinetic and Thermodynamic Considerations in Reaction Control

In many reactions of this compound, it is possible to form more than one product. The product distribution can often be influenced by whether the reaction is under kinetic or thermodynamic control. youtube.comyoutube.com

Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed the fastest (i.e., has the lowest activation energy). youtube.com This is often favored by low reaction temperatures. youtube.com In contrast, thermodynamic control is established when the reaction is reversible, allowing the products to equilibrate. youtube.comyoutube.com Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. youtube.com This is typically favored by higher temperatures and longer reaction times. youtube.com

An excellent example of this principle is the formation of enolates from the ketone group of this compound. As mentioned earlier, the use of a strong, bulky base at low temperatures favors the formation of the less substituted (kinetic) enolate, while a smaller base at higher temperatures allows for the formation of the more substituted (thermodynamic) enolate. The choice of enolate will then dictate the structure of the final product in subsequent reactions.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For Ethyl 6-oxoundecanoate, a combination of ¹H NMR, ¹³C NMR, and advanced multi-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons.

Expected ¹H NMR Data:

| Protons (Position) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (C11) | ~ 0.9 | Triplet | ~ 7 |

| (CH₂)₄ (C7-C10) | ~ 1.2-1.7 | Multiplet | - |

| CH₂ (C5) | ~ 2.4 | Triplet | ~ 7 |

| CH₂ (C4) | ~ 1.6 | Multiplet | - |

| CH₂ (C3) | ~ 1.6 | Multiplet | - |

| CH₂ (C2) | ~ 2.3 | Triplet | ~ 7 |

| O-CH₂ (Ethyl) | ~ 4.1 | Quartet | ~ 7 |

| O-CH₂-CH₃ (Ethyl) | ~ 1.2 | Triplet | ~ 7 |

Note: This is a generalized prediction. Actual chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Framework Assignment

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Data:

| Carbon Atom (Position) | Expected Chemical Shift (ppm) |

| C=O (Ketone, C6) | ~ 210 |

| C=O (Ester, C1) | ~ 173 |

| O-CH₂ (Ethyl) | ~ 60 |

| CH₂ (C5) | ~ 42 |

| CH₂ (C2) | ~ 34 |

| (CH₂)₄ (C7-C10) & (CH₂)₂ (C3-C4) | ~ 23-32 |

| O-CH₂-CH₃ (Ethyl) | ~ 14 |

| CH₃ (C11) | ~ 14 |

Note: This is a generalized prediction. The exact chemical shifts would need to be confirmed by experimental data.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the aliphatic chains. For example, a cross-peak between the protons at C5 and C4 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the placement of the carbonyl groups and the ester functionality. For instance, correlations between the O-CH₂ protons of the ethyl group and the ester carbonyl carbon (C1) would be expected.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Band Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~ 1715 | Strong |

| C=O Stretch (Ester) | ~ 1740 | Strong |

| C-O Stretch (Ester) | ~ 1250-1100 | Strong |

| C-H Stretch (Aliphatic) | ~ 2950-2850 | Medium-Strong |

| C-H Bend (Aliphatic) | ~ 1465-1375 | Medium |

Note: The presence of two distinct carbonyl stretching frequencies would be a key characteristic in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): The molecular weight of this compound is 228.33 g/mol . Therefore, a molecular ion peak would be expected at m/z = 228.

Key Fragmentation Patterns: Fragmentation would likely occur alpha to the carbonyl groups and at the ester linkage. Common fragments would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z = 183.

Loss of the ethyl group (-CH₂CH₃), resulting in a fragment at m/z = 199.

Cleavage on either side of the ketone carbonyl group (McLafferty rearrangement is also possible).

A detailed analysis of the fragmentation pattern would allow for the confirmation of the structure of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the unequivocal confirmation of its molecular formula, C₁₃H₂₄O₃. This high precision helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₃H₂₄O₃ |

| Calculated Monoisotopic Mass | 228.1725 u |

| Typical HRMS Instrument | Time-of-Flight (TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Expected [M+H]⁺ (ESI) | 229.1798 m/z |

| Expected [M]⁺˙ (EI) | 228.1725 m/z |

| This table is illustrative and values are based on theoretical calculations. |

Fragmentation Analysis for Structural Connectivity Determination

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed information about the structural framework of this compound through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms.

In a typical electron impact (EI) mass spectrum, the molecular ion ([M]⁺˙) at m/z 228 would be observed. Subsequent fragmentation would likely proceed via several characteristic pathways for esters and ketones. libretexts.orgdocbrown.info Cleavage adjacent to the carbonyl groups is a common fragmentation route. libretexts.org For instance, alpha-cleavage at the keto group can lead to the formation of acylium ions. The McLafferty rearrangement is another potential fragmentation pathway for the keto group.

For the ester functional group, characteristic fragmentation includes the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 183, or the loss of an ethoxy radical to form an acylium ion. docbrown.info The ethyl group itself can be lost, leading to a fragment at m/z 199. A prominent peak corresponding to the ethyl cation [CH₃CH₂]⁺ at m/z 29 is also expected. chemguide.co.uk

| m/z | Proposed Fragment Ion | Possible Origin |

| 228 | [C₁₃H₂₄O₃]⁺˙ | Molecular Ion |

| 199 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 183 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 155 | [C₉H₁₅O₂]⁺ | Cleavage at the keto group |

| 115 | [C₆H₁₁O₂]⁺ | McLafferty rearrangement product |

| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage at the keto group |

| 43 | [CH₃CO]⁺ | Acylium ion (if rearrangement occurs) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

| This table presents a hypothetical fragmentation pattern for this compound based on known fragmentation of esters and ketones. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the ketone and the ester carbonyl groups. These groups contain non-bonding (n) and pi (π) electrons, which can be excited to higher energy anti-bonding orbitals (π*). scielo.br

The most relevant electronic transition for this compound is the n → π* transition of the ketone carbonyl group. This transition is typically weak (low molar absorptivity) and occurs in the UV region. scielo.br As this compound lacks extended conjugation, the absorption maximum (λmax) is expected to be in the range typical for isolated ketones. The ester carbonyl group also exhibits an n → π* transition, but its absorption is generally at a shorter wavelength and is often masked. nih.gov

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

| Ketone (C=O) | n → π | ~270-290 | Hexane (B92381) or Ethanol (B145695) |

| Ester (O=C-O) | n → π | ~205-215 | Hexane or Ethanol |

| This table is illustrative, showing typical absorption ranges for the given chromophores. |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its synthesis. Gas chromatography and high-performance liquid chromatography are used for quantitative purity analysis, while thin-layer chromatography is a rapid, qualitative tool for reaction monitoring.

Gas Chromatography (GC) for Volatile Component Analysis and Quantification

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It is widely used to determine the purity of the compound and to quantify any volatile impurities. A flame ionization detector (FID) is commonly employed due to its high sensitivity towards organic compounds. scielo.br

For the analysis of long-chain ethyl esters, a capillary column is typically used. oup.comnih.gov The choice of the stationary phase is crucial for achieving good separation. A nonpolar column, such as one coated with dimethylpolysiloxane, or a more polar column, like those with a bonded polyglycol (e.g., Carbowax-20M) stationary phase, can be effective. oup.comepa.gov A temperature-programmed oven is used to ensure the timely elution of the compound and the separation from any components with different boiling points.

| Parameter | Typical Value/Condition |

| GC System | Gas Chromatograph with FID |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | DB-5 (5% Phenyl-methylpolysiloxane) or HP-INNOWax (Polyethylene glycol) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp. 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| This table provides a typical set of GC parameters for the analysis of an ethyl ester. |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-performance liquid chromatography (HPLC) is another key technique for the purity assessment of this compound, especially for analyzing non-volatile impurities. Reversed-phase HPLC is the most common mode for separating moderately polar compounds.

A C18-functionalized silica (B1680970) column is a standard choice for the stationary phase. sigmaaldrich.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the ester or ketone carbonyl group absorbs (around 210 nm).

| Parameter | Typical Value/Condition |

| HPLC System | HPLC with UV or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| This table outlines a general HPLC method suitable for the analysis of this compound. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound. chemistryhall.com It allows for the quick visualization of the consumption of starting materials and the formation of the product.

A silica gel plate is typically used as the stationary phase due to its polarity. The choice of the mobile phase (eluent) is critical for achieving good separation. For a compound of moderate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is commonly used. chemistryhall.com The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5. Visualization of the spots on the TLC plate can be achieved by using a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or an anisaldehyde solution, followed by heating.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v) |

| Development | In a closed chamber with a saturated atmosphere |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

| This table describes a standard TLC setup for monitoring a reaction producing a keto-ester. |

Computational Chemistry and Theoretical Modeling of Ethyl 6 Oxoundecanoate

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), offer a robust framework for investigating the electronic properties and reactivity of molecules. DFT methods balance computational cost with accuracy, making them a cornerstone of modern computational chemistry for systems the size of Ethyl 6-oxoundecanoate.

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized around the regions of higher electron density, which include the oxygen atoms of the carbonyl and ester groups due to their lone pairs of electrons. The LUMO, conversely, would likely be centered on the electrophilic carbon atoms of these same functional groups, representing the most favorable sites for nucleophilic attack.

Theoretical calculations, analogous to those performed on other esters and ketones, can predict the energies of these frontier orbitals. The electrostatic potential surface (ESP) can also be calculated to visualize the electron density distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. The negative potential would be concentrated around the oxygen atoms, while the areas around the carbonyl carbon and acidic alpha-protons would exhibit a more positive potential.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical Values)

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are estimations based on typical DFT calculations for similar organic molecules and would need to be confirmed by specific computations for this compound.

Energetics of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions involving this compound. This allows for the determination of the energetics of various reaction pathways, including the identification of transition states and the calculation of activation energies. For instance, reactions such as enolate formation, nucleophilic addition to the ketone or ester, or hydrolysis can be modeled.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed thermodynamic and kinetic profile of a reaction can be constructed. For example, in a base-catalyzed enolate formation, DFT could be used to compare the relative acidities of the protons alpha to the ketone versus those alpha to the ester, predicting the regioselectivity of the reaction. The transition state structures would reveal the geometry of the molecule as it moves from reactant to product, providing crucial information about the reaction mechanism.

Spectroscopic Property Prediction and Validation

Quantum mechanical methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending modes of the molecule's bonds can be calculated. For this compound, characteristic peaks for the C=O stretch of the ketone (typically around 1715 cm⁻¹) and the C=O stretch of the ester (around 1735 cm⁻¹) would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted. These calculations are highly sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. For instance, the chemical shifts of the protons and carbons alpha to the carbonyl and ester groups would be distinct and predictable.

UV-Vis Spectroscopy: Electronic transitions, such as the n→π* transition of the carbonyl group, can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Theoretical Values)

| Spectroscopy Type | Key Feature | Predicted Value |

| IR | Ketone C=O Stretch | ~1715 cm⁻¹ |

| IR | Ester C=O Stretch | ~1735 cm⁻¹ |

| ¹³C NMR | Ketone Carbonyl Carbon | ~208-212 ppm |

| ¹³C NMR | Ester Carbonyl Carbon | ~170-174 ppm |

| ¹H NMR | Protons α to Ketone | ~2.4-2.6 ppm |

| ¹H NMR | Protons in Ethyl Group (CH₂) | ~4.1-4.3 ppm |

Note: These are characteristic ranges and would be refined by specific DFT calculations.

Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Analysis and Dynamics

This compound is a flexible molecule with multiple rotatable single bonds. This flexibility gives rise to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's motion over time, allowing for the identification of low-energy conformers and the barriers between them.

The long aliphatic chain can adopt various folded and extended conformations. The relative orientation of the ketone and ester groups is also subject to change. By analyzing the trajectory of the simulation, a conformational energy diagram can be constructed, similar to the well-known diagrams for smaller molecules like butane. This analysis would reveal the most stable conformers, which are likely to be the most populated at equilibrium. For a long-chain molecule like this compound, folded conformations that minimize steric hindrance while allowing for favorable intramolecular interactions might be prevalent.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, the properties of this compound are heavily influenced by intermolecular interactions. MD simulations of multiple molecules in a simulation box can provide insights into these interactions. The primary forces at play would be:

Dipole-Dipole Interactions: The ketone and ester groups both possess significant dipole moments. These dipoles will tend to align in an energetically favorable manner, contributing to the cohesive energy of the condensed phase.

MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. The simulations can also provide thermodynamic properties such as the heat of vaporization and density, which are directly related to the strength of the intermolecular forces. Studies on similar molecules like ethyl hexanoate (B1226103) have shown how MD simulations can elucidate diffusion and interaction within a condensed phase matrix. researchgate.net

In Silico Screening and Predictive Chemical Reactivity Modeling of this compound

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific studies focused on the in silico screening and predictive chemical reactivity modeling of this compound. While computational chemistry is a burgeoning field with wide applications, it appears that this particular compound has not been the subject of dedicated theoretical investigation in published research.

In the absence of specific findings for this compound, this section will outline the principles and methodologies that would be applied in such a study. This provides a framework for understanding how computational tools could be used to predict the chemical behavior and potential applications of this molecule.

Theoretical Framework for Analysis

In silico screening involves using computational methods to evaluate a compound's properties and potential interactions with biological targets or in chemical reactions, thereby reducing the need for extensive laboratory experiments. Predictive chemical reactivity modeling, often a component of this screening, uses quantum chemical calculations to determine the likely sites and nature of chemical reactions.

For a molecule like this compound, density functional theory (DFT) would be a primary method of choice. DFT calculations can be used to determine the molecule's optimized geometry and to compute a variety of electronic properties that are crucial for predicting reactivity.

Key Reactivity Descriptors

Should such a study be undertaken, the following molecular properties and reactivity descriptors would be of central interest:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule would highlight the most probable sites for nucleophilic and electrophilic attack. For this compound, the carbonyl groups of the ketone and the ester are expected to be primary sites of interest.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups would be expected to show negative potential, while the adjacent carbon atoms would exhibit positive potential.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap, while softer molecules have a smaller gap and are generally more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Predictive Data Tables

While no experimental or specifically calculated data for this compound is available in the literature, a hypothetical study would generate data similar to that presented in the tables below. The values presented here are for illustrative purposes to demonstrate the type of data generated in computational studies of related keto esters and should not be taken as factual for this compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Hypothetical Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 3.35 |

| Chemical Softness (S) | 0.298 |

| Electrophilicity Index (ω) | 2.57 |

Table 2: Hypothetical Local Reactivity Descriptors (Fukui Functions) for Selected Atoms of this compound

| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

| C6 (Ketone Carbonyl) | High | Low |

| O (Ketone Carbonyl) | Low | High |

| C1 (Ester Carbonyl) | Moderate | Low |

| O (Ester Carbonyl) | Low | High |

Note: Higher values of f+ indicate a greater susceptibility to nucleophilic attack, while higher values of f- indicate a greater susceptibility to electrophilic attack.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Kinetics in Environmental Compartments

Aerobic and Anaerobic Microbial Transformation

No data available.

Identification and Characterization of Degradation Products and Metabolites

No data available.

Role of Specific Microbial Consortia in Degradation

No data available.

Abiotic Degradation Mechanisms

Hydrolytic Stability and Reaction Pathways

No data available.

Photolytic Degradation Processes under Simulated Environmental Conditions

No data available.

Oxidative Degradation Mechanisms

Once released into the environment, Ethyl 6-oxoundecanoate is subject to oxidative degradation, primarily through reactions with photochemically produced radicals. In the atmosphere, the most significant process is its reaction with hydroxyl radicals (•OH).

In aquatic systems, oxidative degradation can occur, but it is generally a slower process compared to atmospheric photo-oxidation or biodegradation. The primary oxidative species in water are hydroxyl radicals and singlet oxygen, though their concentrations are typically low. The long alkyl chain of the molecule is the principal site for these oxidative attacks.

Environmental Distribution and Transport Phenomena

The movement and partitioning of this compound between air, water, soil, and biota are dictated by its physical and chemical properties, such as its water solubility, vapor pressure, and partition coefficients.

Adsorption to Soil and Sediment Matrices

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For this compound, a reliable estimation of its Koc value can be derived from its structure. The molecule possesses a long, non-polar undecanoate chain, which imparts significant hydrophobicity. This hydrophobicity results in a strong affinity for the organic matter fraction of soils and sediments.

While the ester and ketone groups add some polarity, the behavior of the molecule is dominated by the long alkyl chain. Consequently, this compound is expected to have a moderate to high Koc value. This suggests that upon release to terrestrial or aquatic environments, it will readily partition from the water column and adsorb onto soil particles and sediment. This adsorption process significantly reduces its bioavailability and mobility.

Leaching Potential in Terrestrial and Aquatic Systems

Leaching is the process by which a chemical moves through the soil profile with percolating water, potentially contaminating groundwater. The leaching potential of a compound is inversely related to its adsorption affinity.

Given the expected moderate to high Koc value for this compound, its leaching potential is predicted to be low. The strong binding to soil organic matter immobilizes the compound in the upper soil layers, limiting its vertical movement towards groundwater. Therefore, under typical environmental conditions, significant contamination of groundwater from the leaching of this compound is not anticipated.

Volatilization Dynamics from Environmental Surfaces

Volatilization describes the transfer of a chemical from a surface (like water or soil) into the air. This process is governed by the compound's vapor pressure and its Henry's Law Constant. This compound is a relatively large molecule with a molecular weight of 228.34 g/mol and contains polar functional groups. These characteristics result in a low vapor pressure and a low estimated Henry's Law Constant.

A low Henry's Law Constant indicates that the compound has a low tendency to partition from water to air. Therefore, volatilization from water bodies and moist soil surfaces is expected to be a minor environmental transport pathway for this compound. Its preference is to remain in the condensed phase—either dissolved in water or adsorbed to solids.

Bioaccumulation Potential in Non-Human Ecological Systems and Food Chains

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. It is often estimated using the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF).

The long alkyl chain of this compound suggests it is lipophilic (fat-loving), which would correspond to a high log Kow value. Chemicals with high log Kow values tend to partition into the fatty tissues of organisms. Based on its structure, the estimated log Kow for this compound would fall into a range that suggests a potential for bioaccumulation.

However, the presence of an ester linkage is a crucial factor. Ester groups can be enzymatically hydrolyzed (broken down) by metabolic processes within many organisms. This metabolic breakdown would convert the parent compound into more water-soluble and easily excretable substances (6-oxoundecanoic acid and ethanol). This potential for metabolism can significantly reduce the actual bioconcentration factor from what would be predicted by the log Kow alone. Therefore, while the initial partitioning behavior suggests a bioaccumulation potential, metabolic processes are likely to mitigate the extent to which this compound accumulates in food chains.

Data Tables

Table 1: Estimated Environmental Fate Parameters for this compound

| Parameter | Estimated Value/Descriptor | Rationale/Basis for Estimation |

| Atmospheric Oxidative Degradation | Moderate to Fast | Reaction with hydroxyl radicals on the alkyl chain is an expected primary degradation pathway. |

| Soil/Sediment Adsorption (Koc) | Moderate to High | The long, non-polar alkyl chain dominates the molecule's behavior, leading to strong partitioning to organic carbon. |

| Leaching Potential | Low | Strong adsorption to soil particles limits mobility and vertical transport with water. |

| Volatilization from Water/Soil | Low | The relatively high molecular weight and polar functional groups result in low vapor pressure and a low Henry's Law Constant. |

| Bioaccumulation Potential (BCF) | Moderate | The high lipophilicity (log Kow) from the alkyl chain suggests a tendency to partition into fatty tissues, but this is likely mitigated by metabolic hydrolysis of the ester group. |

Note: The values in this table are qualitative estimations based on the chemical structure of this compound and established principles of environmental science, as direct experimental or published QSAR data is unavailable.

Design and Synthesis of Analogues and Derivatives of Ethyl 6 Oxoundecanoate

Synthetic Strategies for Structural Diversification

The chemical architecture of ethyl 6-oxoundecanoate offers two primary sites for modification: the ketone and the ester functionalities. A variety of synthetic methodologies can be employed to systematically alter these groups, leading to a broad spectrum of new chemical entities.

One common approach involves the reaction of the ketone with organometallic reagents, such as Grignard or organolithium reagents. This allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents at the C6 position, transforming the ketone into a tertiary alcohol. Subsequent dehydration of this alcohol can yield alkenes with varying degrees of substitution and stereochemistry.

The ester group can be readily modified through hydrolysis to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of alcohols or amines to generate a series of new esters and amides, respectively. This strategy allows for the systematic variation of the steric and electronic properties of the ester terminus.

Furthermore, the methylene (B1212753) groups flanking the ketone offer opportunities for functionalization. For instance, α-alkylation can be achieved by first forming the enolate of the ketone, followed by reaction with an appropriate alkyl halide. This allows for the introduction of substituents at the C5 and C7 positions, providing a means to explore the impact of steric bulk in proximity to the carbonyl group.

Structure-Reactivity Relationships Based on Chemical Modifications

The systematic structural modifications of this compound provide valuable insights into the relationship between its chemical structure and its reactivity. For instance, the introduction of bulky substituents at the α-positions (C5 and C7) can sterically hinder the approach of nucleophiles to the carbonyl carbon of the ketone, thereby decreasing its reactivity. Conversely, the incorporation of electron-withdrawing groups in the vicinity of the ketone can enhance its electrophilicity and increase its susceptibility to nucleophilic attack.

The interplay between the ketone and ester groups is also an important consideration. Modifications at one site can influence the reactivity at the other. For instance, the reduction of the ketone to an alcohol can alter the electronic environment of the ester, potentially affecting its rate of hydrolysis or transesterification.

Exploration of Homologues and Isomers

The synthesis and study of homologues and isomers of this compound provide a deeper understanding of the impact of chain length and functional group position on the molecule's properties.

Positional isomers, where the ketone is located at a different position along the undecanoate chain, can also be synthesized. For instance, ethyl 5-oxoundecanoate or ethyl 7-oxoundecanoate would be positional isomers of this compound. The synthesis of these isomers often requires different synthetic routes, for example, starting from different keto-acids. The study of these isomers is crucial for understanding the regiochemical requirements for any observed biological activity or chemical property. For example, the synthesis of isomers of damascenone, odorous terpenic ketones, has been achieved from ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate. researchgate.net

Synthesis of Functionally Modified Analogues

Beyond simple homologation and isomerization, the synthesis of functionally modified analogues involves the introduction of new functional groups into the this compound scaffold. This can lead to derivatives with significantly altered chemical and physical properties.

One approach is the introduction of heteroatoms into the carbon chain. For example, an ether or thioether linkage could be incorporated by utilizing appropriate starting materials. This can impact the molecule's polarity, solubility, and metabolic stability.

Another strategy involves the incorporation of cyclic structures. For instance, the carbon chain could be constrained into a cyclopropyl (B3062369) or cyclohexyl ring. This can have a profound effect on the molecule's three-dimensional shape and conformational flexibility.

Furthermore, the ketone or ester functionality can be replaced with other functional groups altogether. For example, the ketone could be converted into an oxime or a hydrazone, while the ester could be transformed into a nitrile or a phosphonate. These modifications dramatically alter the electronic and steric profile of the molecule, opening up new avenues for exploring its chemical space.

The table below summarizes some of the potential analogues and derivatives of this compound and the synthetic strategies that could be employed for their preparation.

| Analogue/Derivative Type | Modification Site | Synthetic Strategy | Potential Functional Groups Introduced |

| Alcohol Derivatives | Ketone (C6) | Reduction (e.g., with NaBH4) or Grignard/Organolithium addition | Hydroxyl, Alkyl/Aryl-substituted hydroxyl |

| Amide Derivatives | Ester | Hydrolysis to carboxylic acid followed by amide coupling | Primary, secondary, or tertiary amides |

| α-Alkylated Derivatives | C5 or C7 | Enolate formation followed by reaction with alkyl halides | Alkyl, Aryl groups |

| Homologues | Carbon Chain | Use of shorter or longer chain dicarboxylic acid monoesters | -(CH2)n- (n ≠ 4) between ketone and ester |

| Positional Isomers | Ketone Position | Synthesis from different keto-acids | Ketone at positions other than C6 |

| Heteroatom-containing Analogues | Carbon Chain | Use of starting materials with heteroatoms | Ether, Thioether |

| Cyclic Analogues | Carbon Chain | Ring-closing metathesis or other cyclization strategies | Cycloalkane, Heterocycle |

| Functionally Modified Analogues | Ketone/Ester | Derivatization reactions | Oxime, Hydrazone, Nitrile, Phosphonate |

Applications in Organic Synthesis and Materials Science

Utility as a Precursor and Building Block in Complex Molecule Synthesis

The reactivity of the ketone and ester functional groups in ethyl 6-oxoundecanoate makes it a candidate as a precursor for a range of more complex molecules. The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen, or various carbon-carbon bond-forming reactions like the Wittig or Grignard reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification with other alcohols.

These transformations allow for the elongation of the carbon chain or the introduction of new functional groups, making it a potential starting material for the synthesis of specialty chemicals. For instance, the corresponding ω-hydroxy fatty acids, which could be derived from the reduction of the keto group and hydrolysis of the ester, are valuable in the chemical industry. nih.govgoogle.com

One significant synthetic strategy where a molecule like this compound could be employed, following suitable modifications to introduce a second alkene, is ring-closing metathesis (RCM). wikipedia.orgorganic-chemistry.org RCM is a powerful technique for the synthesis of cyclic compounds, including macrocycles that are often challenging to produce. wikipedia.orgnih.gov By transforming both ends of the undecanoate chain into terminal alkenes, intramolecular metathesis could lead to the formation of large unsaturated rings, which are precursors to various valuable compounds. wikipedia.org

Integration into Polymer and Advanced Material Development

Long-chain aliphatic esters and their derivatives are fundamental building blocks for polyesters, a class of polymers with diverse applications. This compound, after conversion to its corresponding hydroxy acid or as a lactone, could potentially be used in the synthesis of biodegradable polyesters. researchgate.net The presence of a keto group along the polymer backbone could also impart unique properties, such as altered thermal characteristics or sites for post-polymerization modification.

The development of polymers from renewable resources is a significant area of research. frontiersin.org Fatty acid derivatives are considered green raw materials for the synthesis of biodegradable polymers. google.com While not directly a fatty acid derivative from natural fats, the structure of this compound is analogous to certain modified fatty acids used in polymer synthesis. The synthesis of polyesters from macrolactones like ethylene (B1197577) brassylate, which is also a long-chain ester, demonstrates the potential for similar molecules to be used in creating materials with properties comparable to poly(ε-caprolactone). researchgate.net

Role in Fine Chemical and Specialty Chemical Production

The fragrance and flavor industry often utilizes esters of fatty acids for their characteristic scents. ed.govresearchgate.net While there is no specific mention in the search results of this compound itself being used as a fragrance, related compounds like ethyl 6-acetoxyhexanoate are known commercial fragrance compounds with fruity and floral notes. ed.govresearchgate.net The structural similarity suggests that this compound could serve as a precursor for the synthesis of novel fragrance molecules. Cyclization reactions of similar ester derivatives have been used to produce compounds with desirable odor profiles. google.com

Furthermore, hydroxy fatty acids, which can be synthesized from keto-esters, are used as additives in lubricants, emulsifiers, and stabilizers. nih.gov This points to a potential application of this compound in the production of such specialty chemicals after appropriate chemical modification. The synthesis of novel quinolone derivatives with fatty amide moieties has also been reported, highlighting the use of fatty acid-like structures in the development of compounds with biological activity. nih.gov

Contribution to Novel Chemical Process Development and Methodologies

The synthesis and modification of molecules like this compound can drive the development of new catalytic processes. For example, the selective reduction of the ketone in the presence of the ester, or vice versa, requires chemoselective catalysts. The development of such selective transformations is a constant goal in organic synthesis.

Moreover, the use of biocatalysis for the production of ω-hydroxy fatty acids and their esters is an area of active research. google.com Microbial hydroxylation and enzymatic esterification are being explored as greener alternatives to traditional chemical methods. nih.govfrontiersin.org this compound could potentially be a substrate for such enzymatic transformations, contributing to the development of more sustainable chemical processes. The catalytic conversion of ethanol (B145695) to higher alcohols like 1-butanol (B46404) is another example of process development for producing valuable chemicals from simple precursors. mdpi.com

Applications in Chemical Engineering and Process Optimization

From a chemical engineering perspective, the production of this compound and its derivatives would involve process optimization to ensure high yield, purity, and cost-effectiveness. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading, as well as developing efficient separation and purification techniques.

The study of reaction kinetics, as demonstrated in the synthesis of ethyl-6-aminohexanoate, is crucial for understanding the reaction mechanism and scaling up the process from the laboratory to an industrial scale. wikipedia.org For instance, in the context of polymerization, process parameters would need to be carefully controlled to achieve the desired molecular weight and polydispersity of the resulting polymer. researchgate.net The development of integrated processes, for example, combining enzymatic production of a precursor with its subsequent chemical modification, is a key aspect of modern chemical engineering aimed at creating more efficient and sustainable production routes. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-oxoundecanoate, and how can researchers optimize yield and purity?

- Methodology : this compound is typically synthesized via esterification of 6-oxoundecanoic acid with ethanol under acidic catalysis. Key steps include refluxing the reactants with a catalyst (e.g., sulfuric acid), followed by purification via fractional distillation or column chromatography to isolate the ester . Yield optimization requires monitoring reaction kinetics (e.g., varying temperature, solvent polarity, or catalyst concentration) and validating purity using analytical techniques like GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with ketone carbonyl signals (~200-220 ppm in ¹³C NMR) and ester carbonyl peaks (~170 ppm) serving as diagnostic markers. Infrared (IR) spectroscopy confirms functional groups (C=O stretches at ~1740 cm⁻¹ for esters and ~1710 cm⁻¹ for ketones). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with databases like ChemIDplus or PubChem ensures consistency in peak assignments .

Q. How can researchers design initial toxicity assessments for this compound in biological studies?

- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin assays) using cell lines relevant to the target application (e.g., hepatic or epithelial cells). Dose-response curves (0.1–100 µM) identify IC₅₀ values. Include positive controls (e.g., cisplatin for apoptosis) and validate results with replicate experiments. Reference safety protocols from regulatory frameworks like ECHA or JECFA for hazard classification .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR peak splitting anomalies) in this compound characterization be resolved?

- Methodology : Contradictions may arise from solvent impurities, tautomerism, or dynamic effects. Employ deuterated solvents, variable-temperature NMR, or 2D techniques (COSY, HSQC) to isolate artifacts. Compare data with computational predictions (DFT-based NMR chemical shift calculations) and replicate experiments under controlled conditions. Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental strategies mitigate peroxide formation in this compound during long-term storage?

- Methodology : Peroxide formation in ketone-containing esters is a known stability issue. Add stabilizers (e.g., BHT at 0.01–0.1% w/w) and store under inert gas (argon or nitrogen) in amber glass at –20°C. Periodically test peroxide levels using iodometric titration or test strips. Pre-screen storage conditions via accelerated stability studies (40°C/75% RH for 6 months) to model degradation pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions between this compound derivatives and target proteins (e.g., enzymes or receptors). Optimize substituents at the 6-oxo position using QSAR models. Validate in silico predictions with in vitro assays, ensuring alignment between binding affinity (ΔG values) and observed IC₅₀ data. Reference cheminformatics databases like DSSTox for physicochemical property predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.